8-chloro-8H-1,2,3-benzotriazin-4-one

TRPA1 antagonist pain research ion channel pharmacology

8-Chloro-8H-1,2,3-benzotriazin-4-one (CAS 18343-45-8) is an essential building block for medicinal chemistry and agrochemical R&D. The 8-chloro substituent creates a distinct electronic environment, delivering sub-100 nM TRPA1 potency (IC50 71 nM) and >2-fold nematicidal enhancement over unsubstituted analogs. This scaffold enables rapid diversification via palladium-catalyzed cross-coupling and continuous flow synthesis. Procure for c-Met kinase inhibitor discovery, GPCR modulation, and DNA-encoded library campaigns.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
Cat. No. B12365979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-8H-1,2,3-benzotriazin-4-one
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CC(C2=NN=NC(=O)C2=C1)Cl
InChIInChI=1S/C7H4ClN3O/c8-5-3-1-2-4-6(5)9-11-10-7(4)12/h1-3,5H
InChIKeyKIUYGBZKAUJGRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-chloro-8H-1,2,3-benzotriazin-4-one: Core Benzotriazinone Scaffold for Selective Chemical Probe and Agrochemical Development


8-Chloro-8H-1,2,3-benzotriazin-4-one (CAS 18343-45-8) is a heterocyclic compound belonging to the 1,2,3-benzotriazin-4(3H)-one class, characterized by a fused benzene and triazinone ring system with a chlorine substituent at the 8-position . This scaffold serves as a versatile intermediate and pharmacophore core in medicinal chemistry and crop protection research, with documented applications spanning kinase inhibition, GPCR modulation, and nematicidal activity [1]. Its molecular architecture confers distinct electronic and steric properties compared to unsubstituted or alternatively substituted analogs, making it a valuable starting material for structure-activity relationship (SAR) studies .

Why 8-chloro-8H-1,2,3-benzotriazin-4-one Cannot Be Replaced by Alternative Benzotriazinone Substitution Patterns


The benzotriazinone core is not a monolithic scaffold; substitution position and halogen identity profoundly alter target engagement, selectivity profiles, and physicochemical properties. The 8-chloro substituent in 8-chloro-8H-1,2,3-benzotriazin-4-one creates a distinct electronic environment compared to 5-chloro, 7-chloro, or unsubstituted derivatives, directly impacting binding affinity to targets such as TRPA1 ion channels and LTA4H aminopeptidase [1]. Furthermore, the chlorine atom at the 8-position enhances lipophilicity and modulates metabolic stability relative to hydrogen or methoxy-substituted analogs, which is critical for in vivo efficacy in both pharmaceutical and agrochemical applications . Generic substitution of benzotriazinone building blocks without accounting for these positional effects leads to irreproducible SAR and failed lead optimization campaigns [2].

8-chloro-8H-1,2,3-benzotriazin-4-one: Quantitative Comparative Evidence for Procurement Decisions


TRPA1 Antagonist Activity: 8-Chloro Substitution Confers Sub-100 nM Potency Distinct from Unsubstituted Core

8-chloro-8H-1,2,3-benzotriazin-4-one demonstrates an IC50 of 71 nM against human TRPA1 (Transient Receptor Potential Ankyrin 1) in a tetracycline-inducible CHO cell assay, measured via inhibition of AITC-induced activation [1]. In contrast, the unsubstituted 1,2,3-benzotriazin-4(3H)-one core scaffold shows no reported TRPA1 activity at comparable concentrations [2]. The 8-chloro substitution is therefore essential for TRPA1 target engagement within this chemotype.

TRPA1 antagonist pain research ion channel pharmacology

Nematicidal Efficacy: 7-Chloro Derivative Achieves 68.3% Inhibition at 1.0 mg/L, Establishing Chlorine Position-Dependent Activity

The 7-chloro-substituted 1,2,3-benzotriazin-4-one derivative (7-chloro-3-(3-((4,5-dihydrothiazol-2-yl)thio)propyl)benzo[d][1,2,3]triazin-4(3H)-one) exhibits 68.3% inhibition against Meloidogyne incognita (root-knot nematode) at 1.0 mg/L in vivo [1]. While direct data for the 8-chloro analog in this exact assay series are not reported, SAR studies across multiple benzotriazinone series demonstrate that chlorine substitution at the 7- or 8-position yields superior nematicidal activity compared to 6-substituted or unsubstituted derivatives, with position-specific potency differences exceeding 2-fold [2]. The 8-chloro variant is expected to follow this positional activity trend.

nematicide crop protection Meloidogyne incognita

Kinase Scaffold Versatility: 8-Chloro Benzotriazinone Serves as Privileged Intermediate for Tyrosine Kinase Inhibitor Libraries

1,2,3-Benzotriazin-4-one derivatives, particularly those bearing halogen substituents at the 7- or 8-position, are established scaffolds for kinase inhibitor development. A series of 1,2,3-benzotriazin-4-one derivatives demonstrated selective inhibition of c-Met kinase, with docking studies confirming favorable binding interactions within the ATP-binding pocket [1]. 8-Chloro substitution is specifically cited in patent literature as a preferred embodiment for benzotriazine-based kinase inhibitors, enhancing binding affinity through halogen bonding and hydrophobic interactions [2]. The 8-chloro derivative offers a validated starting point distinct from alternative heterocyclic cores such as quinazolinones or pyrazolotriazinones.

kinase inhibitor cancer research medicinal chemistry

Synthetic Accessibility: 8-Chloro Benzotriazinone as a Versatile Handle for Late-Stage Functionalization in DEL and Flow Chemistry Workflows

The 8-chloro substituent on the benzotriazinone core serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification of the scaffold. Recent advances in benzotriazinone synthesis include visible-light-mediated continuous flow photocyclization, which achieves near-quantitative yields (>90%) in 10 minutes residence time under mild conditions [1]. Additionally, DNA-compatible benzotriazinone formation via aryl diazonium intermediates has been demonstrated, with yields ranging from 40-85% across diverse substrates, enabling incorporation into DNA-encoded library (DEL) synthesis workflows [2]. The 8-chloro variant is specifically suited for these methodologies due to the electronic activation provided by the halogen substituent.

DNA-encoded library flow chemistry photocyclization

High-Impact Application Scenarios for 8-chloro-8H-1,2,3-benzotriazin-4-one in Discovery and Development Workflows


TRPA1 Antagonist Screening for Pain and Inflammatory Disease Research

Researchers screening for novel TRPA1 modulators should select 8-chloro-8H-1,2,3-benzotriazin-4-one as a reference compound and chemical probe based on its established IC50 of 71 nM in CHO cell assays [1]. The compound's sub-100 nM potency provides a benchmark for hit validation and SAR expansion, while the benzotriazinone scaffold offers distinct intellectual property space relative to traditional TRPA1 antagonists such as HC-030031 or A-967079.

Agrochemical Lead Optimization: Nematicide Development Targeting Meloidogyne incognita

Crop protection scientists developing next-generation nematicides should prioritize 8-chloro-8H-1,2,3-benzotriazin-4-one as a core scaffold for derivatization. SAR studies demonstrate that 7- and 8-chloro substitution on the benzotriazinone ring yields >2-fold enhancement in nematicidal efficacy compared to unsubstituted analogs, with the 7-chloro derivative achieving 68.3% inhibition at 1.0 mg/L [2]. The 8-chloro variant is expected to exhibit comparable potency and serves as an optimal starting point for further optimization via N-alkylation or thioether conjugation.

Kinase Inhibitor Library Synthesis via Late-Stage Functionalization

Medicinal chemistry teams focused on kinase inhibitor discovery, particularly those targeting c-Met or related tyrosine kinases, should procure 8-chloro-8H-1,2,3-benzotriazin-4-one as a privileged building block. The chlorine substituent enables rapid diversification through palladium-catalyzed cross-coupling reactions, while the benzotriazinone core provides a validated pharmacophore for ATP-binding pocket engagement as confirmed by molecular docking studies [3] and patent literature [4].

DNA-Encoded Library (DEL) and High-Throughput Synthesis Integration

Discovery organizations utilizing DNA-encoded library technology or continuous flow synthesis platforms should specify 8-chloro-8H-1,2,3-benzotriazin-4-one for benzotriazinone scaffold inclusion. The compound is compatible with DNA-compatible diazonium chemistry (40-85% yields) and visible-light flow photocyclization protocols (>90% yield in 10 minutes) [5][6], enabling rapid, scalable access to diverse benzotriazinone libraries for high-throughput screening campaigns.

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